N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
Description
Chemical Taxonomy within Heterocyclic Systems
The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)thiophene-2-sulfonamide belongs to the class of heterocyclic organic compounds , specifically benzoxazepines . Heterocycles containing oxygen and nitrogen atoms are ubiquitous in medicinal chemistry, with 59% of FDA-approved drugs incorporating nitrogen-containing heterocycles. The core structure of this compound, benzo[b]oxazepine , consists of a seven-membered ring system fused to a benzene ring, with oxygen and nitrogen atoms at the 1,4-positions (Figure 1).
Table 1: Structural Features of Benzo[b]oxazepine
| Feature | Description |
|---|---|
| Ring system | 7-membered 1,4-oxazepine fused to benzene |
| Heteroatoms | Oxygen (position 1), nitrogen (position 4) |
| Saturation | Partially saturated (2,3,4,5-tetrahydro) |
| Substituents | 5-isopentyl, 3,3-dimethyl, 4-oxo, 8-thiophene-2-sulfonamide |
The benzo[b]oxazepine scaffold is distinct from dibenzoxazepines , which feature two benzene rings fused to the oxazepine core. The partial saturation of the oxazepine ring (2,3,4,5-tetrahydro) reduces ring strain while retaining planarity for π-π interactions in biological targets.
Historical Development of Benzo[b]oxazepine Chemistry
The synthesis of benzo[b]oxazepines has evolved significantly since the early 2000s. Initial methods relied on condensation reactions between 2-aminophenols and carbonyl compounds, but yields were inconsistent due to competing side reactions. A breakthrough occurred in 2016 with the development of tandem C-N coupling/C-H carbonylation , enabling efficient access to benzo-1,4-oxazepin-5-ones (Table 2).
Table 2: Key Advances in Benzo[b]oxazepine Synthesis
The 2020 alkynone cyclization method demonstrated exceptional functional group tolerance, accommodating electron-donating (e.g., 4-CH~3~) and electron-withdrawing (e.g., 4-Cl) substituents on the benzene ring. These advances laid the groundwork for derivatization at the 8-position, enabling the introduction of the thiophene-2-sulfonamide moiety in the target compound.
Significance of Thiophene-2-Sulfonamide Conjugation
The thiophene-2-sulfonamide group confers three critical properties to the molecule:
- Electron-Withdrawing Effects : The sulfonamide group (-SO~2~NH~2~) withdraws electron density via resonance, polarizing the thiophene ring and enhancing hydrogen-bonding capacity with biological targets.
- Aromatic Interactions : The thiophene’s conjugated π-system facilitates stacking interactions with aromatic residues in enzyme active sites, as seen in sulfonamide-containing protease inhibitors.
- Metabolic Stability : Sulfonamides resist oxidative metabolism due to the strong S=O bonds, prolonging the compound’s half-life in vivo.
Table 3: Comparative Analysis of Sulfonamide-Containing Heterocycles
The conjugation of thiophene-2-sulfonamide to the benzo[b]oxazepine core represents a novel pharmacophoric combination, merging the rigid, planar heterocycle with a sulfonamide group known for targeting metalloenzymes.
Research Significance and Academic Interest
This compound’s structural complexity and modular synthesis make it a compelling subject for medicinal chemistry and materials science :
- Drug Discovery : The benzo[b]oxazepine scaffold is understudied compared to benzodiazepines, offering opportunities for selective CNS agents without sedation.
- Catalysis : The CuI-mediated synthesis (Table 2) exemplifies green chemistry principles, utilizing CO~2~ as a carbonyl source.
- Structure-Activity Relationships (SAR) : The isopentyl and dimethyl groups at positions 3 and 5 provide steric bulk for probing hydrophobic binding pockets, while the 4-oxo group enables hydrogen bonding (Figure 1).
Recent computational studies suggest that the 3,3-dimethyl substitution reduces ring puckering, stabilizing the bioactive conformation. Combined with the synthetic accessibility of the core, this compound serves as a versatile template for analog development.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-14(2)9-10-22-16-8-7-15(21-28(24,25)18-6-5-11-27-18)12-17(16)26-13-20(3,4)19(22)23/h5-8,11-12,14,21H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGJJTLMXXDUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Isopentyl and Dimethyl Groups: Alkylation reactions are used to introduce the isopentyl and dimethyl groups at specific positions on the oxazepine ring.
Attachment of the Thiophene Ring: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The presence of the sulfonamide group suggests potential activity as an enzyme inhibitor, which could be useful in the treatment of various diseases.
Industry
In the materials science field, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The exact mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, allowing it to act as a competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of heterocyclic sulfonamides and oxazepine/thiazepine derivatives. Key comparisons include:
Key Observations :
- The sulfonamide group in the target compound is structurally analogous to aryl sulfonyl substituents in 1,2,4-triazole derivatives , but its direct attachment to a thiophene ring introduces distinct electronic effects.
- The oxazepine core differentiates it from thiazepine analogs (e.g., tetrahydrobenzo[f][1,4]thiazepines), where sulfur replaces oxygen in the seven-membered ring .
- The isopentyl substituent provides steric bulk comparable to cyclopentyl or pentyl groups in thiazepines , but its branched structure may influence pharmacokinetic properties like solubility.
Reactivity Differences :
- The target compound’s 4-oxo group may enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or hydrazines), whereas 1,2,4-triazole-thiones [7–9] exhibit tautomer-dependent reactivity .
Spectral and Physicochemical Properties
Infrared Spectroscopy :
NMR Spectroscopy :
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis is more complex than that of thiazepines due to the oxazepine ring’s oxygen atom, requiring precise control over cyclization conditions .
- Structure-Activity Relationships (SAR) :
- The thiophene sulfonamide group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to aryl sulfonyl derivatives .
- Isopentyl vs. Linear Alkyl Chains : Branched chains (e.g., isopentyl) in the target compound could improve membrane permeability relative to straight-chain analogs in thiazepines .
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural framework that includes both an oxazepine ring and a sulfonamide group, suggesting a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.5 g/mol. The presence of the thiophene and sulfonamide functionalities may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| Structural Features | Oxazepine ring, Thiophene |
| Potential Applications | Antimicrobial, Anticancer |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways such as:
- Signal Transduction : The compound may influence signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections.
- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another area of investigation has focused on the neuroprotective effects of the compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Comparative Analysis with Related Compounds
To elucidate the unique biological activity of N-(5-isopentyl-3,3-dimethyl-4-oxo...), a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| 4-Ethyl-N-(5-isopentyl...) | Potential kinase inhibitor |
| 2-Benzyl-N-(5-methyl...) | Antimicrobial properties |
| N-(5-isobutyl...) | Enhanced bioactivity |
This comparison highlights that while other compounds exhibit certain biological activities, the unique combination of functional groups in N-(5-isopentyl...) may provide distinct advantages in terms of efficacy and specificity.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Alkylation/allylation of the oxazepine nitrogen under inert atmospheres (argon/nitrogen) .
- Sulfonamide formation via nucleophilic substitution using thiophene-2-sulfonyl chloride in dichloromethane or ethanol with triethylamine as a base .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures . Critical validation : Confirm intermediate structures at each stage using H/C NMR (CDCl, TMS standard) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound’s solubility and stability for experimental design?
- Solubility : Test in organic solvents (e.g., DMSO, DMF, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Related sulfonamides show higher solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), light, and temperature (4°C to 40°C). Monitor via HPLC for decomposition products .
- Storage : Store under inert gas (argon) at -20°C to prevent oxidation of the thiophene-sulfonamide moiety .
Q. What analytical techniques are essential for structural confirmation?
- Primary : H/C NMR (Bruker Avance III HD 400 MHz) to confirm proton environments and stereochemistry .
- Secondary : Fourier-transform infrared spectroscopy (FTIR) to validate sulfonamide (S=O stretch at ~1350 cm) and carbonyl (C=O at ~1700 cm) groups .
- Tertiary : HRMS (ESI-QTOF) for exact mass determination (theoretical molecular weight: 456.6 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (toluene to DMF), and catalyst loading (e.g., DMAP for acylation) to identify optimal parameters .
- Computational modeling : Use density functional theory (DFT) to predict transition states and reaction pathways (Gaussian 16, B3LYP/6-31G**) .
- In-line monitoring : Employ ReactIR to track intermediate formation in real time .
Q. How should conflicting biological activity data be resolved across studies?
- Assay standardization : Compare protocols for cytotoxicity (MTT vs. resazurin assays) and antimicrobial testing (MIC vs. disk diffusion) .
- Structural analogs : Cross-reference activity of derivatives (e.g., 5-ethyl vs. 5-allyl substituents) to identify SAR trends .
- Target validation : Perform kinase inhibition profiling or proteomics to confirm binding specificity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Substituent variation : Synthesize analogs with modified isopentyl groups or sulfonamide linkers to assess impact on bioactivity .
- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or β-lactamases) based on crystal structures (PDB ID: 5F1A) .
- Pharmacophore modeling : Generate 3D QSAR models (Schrödinger Phase) to prioritize synthetic targets .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Dynamic effects : Account for rotational isomers in NMR by variable-temperature experiments (-40°C to 80°C) .
- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed sulfonamide) .
- Crystallography : Obtain single-crystal X-ray diffraction data to resolve ambiguous stereochemistry .
Q. What methodologies are recommended for assessing metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Metabolite ID : Use UPLC-QTOF with MSE data-independent acquisition to detect phase I/II metabolites .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
